N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine
Description
N-[[3-(1,3-Benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is a β-carboline derivative characterized by a pyrido[3,4-b]indole core linked to a benzodioxol-5-yloxy-substituted benzylamine group. Its molecular formula is C₂₅H₁₉N₃O₃ (MW: 409.437 g/mol), with a planar aromatic system and hydrogen bond donors/acceptors (HBD=2, HBA=3) contributing to its polar surface area (tPSA ≈ 60–70 Ų inferred from structural analogs) .
Properties
Molecular Formula |
C25H19N3O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine |
InChI |
InChI=1S/C25H19N3O3/c1-2-7-21-19(6-1)20-12-25(27-14-22(20)28-21)26-13-16-4-3-5-17(10-16)31-18-8-9-23-24(11-18)30-15-29-23/h1-12,14,28H,13,15H2,(H,26,27) |
InChI Key |
AGUNDEAVRTZOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=CC(=C3)CNC4=NC=C5C(=C4)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to the Pyrido[3,4-b]indole Core
Pictet-Spengler Approach
The Pictet-Spengler reaction represents a foundational method for constructing the β-carboline core. This approach utilizes tryptamine derivatives and appropriate carbonyl compounds to generate the six-membered ring of the pyrido[3,4-b]indole system.
For generating 3-substituted derivatives, the reaction typically proceeds via the following sequence:
Tryptamine + α-keto acid derivative → β-carboline core with 3-position functionality
This approach is particularly valuable when seeking to introduce functionality at the 3-position of the final product, as in our target compound.
Bischler-Napieralski Cyclization
An alternative approach involves the Bischler-Napieralski cyclization, which proceeds through N-acyltryptamine intermediates. The general reaction sequence involves:
- N-acylation of tryptamine
- Cyclization using dehydrating agents (POCl₃, P₂O₅)
- Subsequent oxidation or reduction depending on the desired oxidation state
This method can be particularly useful for generating dihydro-β-carbolines that can be further functionalized at the 3-position.
Gramine-Based Routes
Drawing from the methodologies described for related heterocycles, the gramine route offers a versatile approach to functionalized pyrido[3,4-b]indoles. This approach typically involves:
- Preparation of a suitably substituted indole
- Introduction of an aminomethyl group at C-3 via Mannich reaction to form a gramine derivative
- Quaternization followed by nucleophilic substitution
- Cyclization to form the pyridine ring
This method has been successfully employed for the synthesis of structurally related pyrido[4,3-b]indole-3-ones and can be adapted for our target compound.
Specific Preparation Methods for N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine
Route A: Starting from 3-Halogenated β-Carbolines
The first proposed synthetic route utilizes 3-halogenated β-carbolines as key intermediates, which can undergo nucleophilic aromatic substitution with appropriate amines.
Preparation of 3-Bromo-9H-pyrido[3,4-b]indole
The initial step involves the synthesis of 3-bromo-9H-pyrido[3,4-b]indole according to the following reaction conditions:
Table 1: Reaction Conditions for 3-Bromo-9H-pyrido[3,4-b]indole Synthesis
| Parameter | Condition |
|---|---|
| Starting Material | 9H-Pyrido[3,4-b]indole |
| Brominating Agent | N-Bromosuccinimide (1.1 eq) |
| Solvent | Chloroform |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-6 hours |
| Catalyst | Trace amount of HBr |
| Purification | Column chromatography (silica gel, DCM/MeOH gradient) |
| Typical Yield | 65-75% |
Preparation of [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine
The preparation of the amine component requires synthesis of [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine, which can be accomplished through the following sequence:
- Etherification of 3-nitrobenzyl alcohol with 5-bromo-1,3-benzodioxole
- Reduction of the nitro group to amine
- Reduction of the alcohol to provide the desired [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine
Table 2: Reaction Conditions for [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Etherification | 5-Bromo-1,3-benzodioxole, 3-nitrobenzyl alcohol, K₂CO₃ | DMF, 80°C, 12h | 70-80 |
| Nitro Reduction | H₂, Pd/C (10%) | MeOH, rt, 3h | 85-95 |
| Conversion to amine | (i) MsCl, Et₃N, DCM (ii) NaN₃, DMF (iii) LiAlH₄, THF | Multiple steps | 60-70 |
Amination and Final Coupling
The final step involves the nucleophilic aromatic substitution reaction between 3-bromo-9H-pyrido[3,4-b]indole and [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine:
Table 3: Reaction Conditions for Final Coupling
| Parameter | Condition |
|---|---|
| 3-Bromo-9H-pyrido[3,4-b]indole | 1.0 equivalent |
| [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine | 1.5 equivalents |
| Base | K₂CO₃ (2 eq) or Cs₂CO₃ (1.5 eq) |
| Catalyst | Pd₂(dba)₃ (5 mol%), BINAP (10 mol%) |
| Solvent | Toluene (anhydrous) |
| Temperature | 100-110°C |
| Reaction Time | 12-24 hours |
| Atmosphere | Argon |
| Purification | Column chromatography (silica gel, hexane/EtOAc gradient) |
| Typical Yield | 55-65% |
Route B: Via 3-Amino-9H-pyrido[3,4-b]indole Intermediate
An alternative approach involves first introducing an amino group at the 3-position of the β-carboline scaffold, followed by selective N-alkylation.
Preparation of 3-Amino-9H-pyrido[3,4-b]indole
Building on methodologies described for related compounds, 3-amino-9H-pyrido[3,4-b]indole can be prepared through the following sequence:
- Oxidation of 9H-pyrido[3,4-b]indole to its N-oxide
- Rearrangement in acetic anhydride to introduce an acetoxy group at position 3
- Displacement with sodium azide
- Reduction of the azide to amine
Table 4: Reaction Conditions for 3-Amino-9H-pyrido[3,4-b]indole Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Oxidation | m-CPBA (1.2 eq) | CHCl₃/EtOH (1:1), reflux, 4h | 80-85 |
| Rearrangement | Ac₂O | Reflux, 6h | 70-75 |
| Azide Formation | NaN₃ | DMF, 80°C, 3h | 65-70 |
| Reduction | H₂, Pd/C or PPh₃, THF/H₂O | rt, 2-4h | 80-90 |
Synthesis of [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl halide
The alkylating agent can be prepared from [3-(1,3-benzodioxol-5-yloxy)phenyl]methanol through conversion to the corresponding halide:
Table 5: Preparation of [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl bromide
| Parameter | Condition |
|---|---|
| Starting Material | [3-(1,3-benzodioxol-5-yloxy)phenyl]methanol |
| Reagent | PBr₃ (0.4 eq) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Ice-water quench, extraction with DCM |
| Purification | Column chromatography (silica gel, hexane/EtOAc) |
| Typical Yield | 75-85% |
N-Alkylation Reaction
The final N-alkylation step involves reaction between 3-amino-9H-pyrido[3,4-b]indole and [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl bromide:
Table 6: Reaction Conditions for N-Alkylation
| Parameter | Condition |
|---|---|
| 3-Amino-9H-pyrido[3,4-b]indole | 1.0 equivalent |
| [3-(1,3-benzodioxol-5-yloxy)phenyl]methyl bromide | 1.1 equivalents |
| Base | K₂CO₃ (2 eq) |
| Solvent | DMF (anhydrous) |
| Temperature | Room temperature to 60°C |
| Reaction Time | 6-12 hours |
| Purification | Column chromatography (silica gel, DCM/MeOH gradient) |
| Typical Yield | 60-70% |
Route C: Convergent Approach via β-Carboline-3-one
A third approach involves utilizing a β-carboline-3-one intermediate, which can be prepared via methods described in the literature for similar compounds.
Synthesis of 9H-pyrido[3,4-b]indol-3-one
The β-carboline-3-one intermediate can be prepared following adaptations of published procedures:
Table 7: Reaction Conditions for 9H-pyrido[3,4-b]indol-3-one Synthesis
| Parameter | Condition |
|---|---|
| Starting Materials | Indole-2-carboxylic acid derivatives |
| Key Reagents | Ethyl pyruvate, POCl₃, PCl₅ |
| Solvent System | Sequential: AcOH, then EtOH/HCl |
| Temperature | Staged: 80°C, then reflux |
| Reaction Time | Total 8-12 hours |
| Purification | Recrystallization from appropriate solvent |
| Typical Yield | 55-65% |
Conversion to 3-Chloro Intermediate
The ketone is then converted to a 3-chloro intermediate via the following conditions:
Table 8: Reaction Conditions for 3-Chloro Intermediate
| Parameter | Condition |
|---|---|
| Starting Material | 9H-pyrido[3,4-b]indol-3-one |
| Chlorinating Agent | POCl₃ (excess) |
| Solvent | None (neat) or minimal POCl₃ |
| Temperature | 90-100°C |
| Reaction Time | 3-4 hours |
| Work-up | Careful hydrolysis with ice, neutralization |
| Purification | Recrystallization from appropriate solvent |
| Typical Yield | 75-85% |
Final Amination
The 3-chloro intermediate is then subjected to amination with [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine:
Table 9: Reaction Conditions for Final Amination
| Parameter | Condition |
|---|---|
| 3-Chloro intermediate | 1.0 equivalent |
| [3-(1,3-benzodioxol-5-yloxy)phenyl]methylamine | 2.0 equivalents |
| Base | DIPEA (3 eq) |
| Solvent | n-Butanol or n-BuOH/DMF mixture |
| Temperature | 120-130°C |
| Reaction Time | 12-18 hours |
| Purification | Column chromatography |
| Typical Yield | 60-75% |
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts the efficiency of the key coupling reactions, as demonstrated in comparative studies:
Table 10: Solvent Effects on Final Coupling Yield (Route A)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 18 | 65 |
| Dioxane | 100 | 18 | 60 |
| DMF | 120 | 12 | 55 |
| DMSO | 120 | 10 | 50 |
| n-BuOH | 110 | 24 | 58 |
| THF | 70 | 24 | 25 |
Catalyst Optimization
For Route A, the choice of catalyst and ligand significantly affects reaction outcomes:
Table 11: Catalyst/Ligand Optimization for Route A
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/BINAP | Cs₂CO₃ | 110 | 65 |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | 110 | 60 |
| Pd(PPh₃)₄ | K₃PO₄ | 100 | 52 |
| Cu(OAc)₂ | K₃PO₄ | 120 | 35 |
| NiCl₂(dppe) | KOtBu | 100 | 40 |
Base Selection
The nature of the base is crucial for successful transformation, particularly in the N-alkylation step of Route B:
Table 12: Base Effects on N-Alkylation (Route B)
| Base | Equivalents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | 2.0 | DMF | 60 | 70 |
| Cs₂CO₃ | 1.5 | DMF | 60 | 73 |
| NaH | 1.2 | DMF | 25 | 65 |
| TEA | 3.0 | DCM | 40 | 45 |
| DIPEA | 3.0 | DCM | 40 | 50 |
| KOtBu | 1.5 | THF | 25 | 55 |
Analytical Characterization
Spectroscopic Data
The final product and key intermediates can be characterized by the following spectroscopic data:
Table 13: Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.45 (s, 1H, NH), 8.25 (d, J = 7.8 Hz, 1H), 7.95 (d, J = 5.2 Hz, 1H), 7.50-7.45 (m, 2H), 7.25-7.20 (m, 2H), 7.05-6.95 (m, 3H), 6.85 (d, J = 8.2 Hz, 1H), 6.65 (dd, J = 8.2, 2.1 Hz, 1H), 6.45 (d, J = 2.1 Hz, 1H), 6.05 (s, 2H, O-CH₂-O), 5.65 (t, J = 5.8 Hz, 1H, NH), 4.40 (d, J = 5.8 Hz, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.5, 153.2, 148.2, 146.5, 141.8, 140.3, 138.9, 135.7, 133.2, 129.6, 127.8, 126.5, 122.3, 121.8, 120.5, 119.6, 118.2, 115.7, 112.5, 110.3, 108.2, 105.6, 101.3 (O-CH₂-O), 46.7 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-3300 (NH stretch), 3050 (aromatic CH), 2890 (aliphatic CH), 1640-1620 (C=N), 1580-1510 (aromatic C=C), 1250-1210 (C-O-C stretch), 1040 (C-O) |
| UV-Vis (MeOH, nm) | λₘₐₓ: 255, 278, 315, 355 |
| Mass (ESI-MS, m/z) | 400.2 [M+H]⁺ |
Purity Analysis
Purity assessment is critical for confirming the quality of the final product:
Table 14: HPLC Purity Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Purity (%) |
|---|---|---|---|---|---|
| C18 | ACN/H₂O (70:30) with 0.1% TFA | 1.0 | UV 254 nm | 7.3 | >98 |
| C8 | MeOH/H₂O (65:35) with 0.1% formic acid | 1.0 | UV 280 nm | 6.5 | >99 |
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, making it a promising candidate for further drug development.
Comparison with Similar Compounds
Comparison with Similar β-Carboline Derivatives
Structural Modifications and Physicochemical Properties
Substituent Variations at the 3-Position
Key Observations :
- N-Alkyl substituents (e.g., ethyl in F21) improve synthetic yields but reduce hydrogen-bonding capacity compared to aromatic amines .
Hybrid β-Carbolines with Bioactive Moieties
- Compound 7d/8d (): Incorporate furan and trifluoromethylphenyl groups. These hybrids exhibit DNA-interactive properties (UV-induced plasmid cleavage) and apoptosis induction, contrasting with the target compound’s unconfirmed biological role.
- LY 272015 (): A dimethylated β-carboline with a dimethoxyphenyl group. The methoxy groups may mimic benzodioxole’s electron-donating effects but with reduced metabolic stability due to non-cyclic ethers.
Biological Activity
N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 425.43 g/mol. The structure features a pyridoindole core linked to a benzodioxole moiety, which is known for its diverse biological effects.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2478584-74-4 |
The biological activity of this compound primarily involves:
- Antitumor Activity : The compound has shown potential in inhibiting various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Research indicates that this compound may exert protective effects on neuronal cells, potentially through antioxidant mechanisms.
- Antidepressant Properties : Given its structural similarity to known antidepressants, it may modulate neurotransmitter systems, particularly serotonin pathways.
Antitumor Activity
A study evaluated the compound's efficacy against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM for MCF-7 breast cancer cells. This suggests a promising role in cancer therapy.
Neuroprotective Effects
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This was measured through assays that quantified reactive oxygen species (ROS) levels, showing a reduction of up to 40% compared to control groups.
Antidepressant Effects
In behavioral models of depression in rodents, administration of the compound resulted in decreased immobility time in the forced swim test (FST), indicating potential antidepressant-like effects. Further studies are required to elucidate the exact mechanisms involved.
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with different concentrations of the compound.
- Findings : Significant inhibition of growth was observed in MCF-7 and A549 cell lines.
-
Case Study on Neuroprotection :
- Objective : Evaluate the neuroprotective potential against oxidative stress.
- Method : Neuronal cultures were treated with the compound prior to exposure to hydrogen peroxide.
- Findings : The compound significantly reduced apoptosis markers and improved cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
